Methyl 2-chloro-5-nitrobenzoate
Overview
Description
Methyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a yellowish crystalline powder that is soluble in methanol but insoluble in water . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Scientific Research Applications
Methyl 2-chloro-5-nitrobenzoate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-nitrobenzoate can be synthesized through the esterification of 2-chloro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-nitrobenzoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-5-nitrobenzoate when using sodium methoxide.
Reduction: The major product is 2-chloro-5-aminobenzoate.
Hydrolysis: The product is 2-chloro-5-nitrobenzoic acid.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-nitrobenzoate
- Methyl 2-chloro-3-nitrobenzoate
- Methyl 2-chloro-5-nitrobenzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-chloro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWZLGOWNCJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212397 | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-82-0 | |
Record name | Methyl 2-chloro-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6307-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6307-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of Methyl 2-chloro-5-nitrobenzoate with diamines?
A1: this compound demonstrates interesting reactivity with diamines. For instance, it reacts with o-phenylenediamine to yield 2-nitrodibenz[b,e][1,4]diazepin-11(10H)-one. [] This reaction highlights the potential of this compound as a building block for synthesizing more complex heterocyclic compounds.
Q2: Can this compound participate in ring contraction reactions?
A2: Yes, research indicates that this compound can be a precursor in ring contraction reactions. Specifically, 2-nitrodibenz[b,e][1,4]diazepin-11(10H)-one, derived from this compound, undergoes a novel ring contraction when treated with DMF-POCl3, yielding 1-(2-dimethylcarbamoyl-4-nitrophenyl)benzimidazole. [] This unusual transformation highlights the unique reactivity of this compound and its derivatives.
Q3: Does this compound exhibit any demethylating properties?
A3: Yes, this compound exhibits demethylating properties when reacting with certain N,N-dimethylhydrazine. [] This reaction leads to the formation of an indazolone derivative, showcasing its ability to cleave methyl groups from specific substrates. This demethylation ability could be of interest for further synthetic applications.
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